molecular formula C10H12O2S B13637002 1-(3-Methylthiophen-2-yl)pentane-1,3-dione

1-(3-Methylthiophen-2-yl)pentane-1,3-dione

Cat. No.: B13637002
M. Wt: 196.27 g/mol
InChI Key: UHDNFIAVQRWODX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of β-Diketone Chemistry

The study of β-diketones, or 1,3-diketones, has a rich history spanning over a century. nih.gov Their chemistry is fundamentally characterized by keto-enol tautomerism, where the molecule exists in equilibrium between a diketo form and an enol form. icm.edu.pl This equilibrium is often shifted significantly toward the enol form, which is stabilized by intramolecular hydrogen bonding and the formation of a six-membered ring structure. icm.edu.pl

The classical method for synthesizing β-diketones is the Claisen condensation, a carbon-carbon bond-forming reaction first described by Rainer Ludwig Claisen in 1887. wikipedia.orgfiveable.me This reaction typically involves the condensation of two ester molecules or an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. wikipedia.orgbyjus.com Over the years, synthetic methodologies have evolved to include a variety of other approaches, such as the hydration of alkynones and decarboxylative coupling reactions, providing access to a wide array of substituted β-diketones. nih.gov

Significance of the β-Diketone Framework in Coordination Chemistry and Organic Synthesis

The β-diketone framework is of paramount importance in both coordination chemistry and organic synthesis. In organic synthesis, these compounds are valuable intermediates for constructing a variety of more complex molecules, particularly heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines. icm.edu.plijpras.comnih.gov

In the realm of coordination chemistry, β-diketones are celebrated as excellent chelating ligands. alfachemic.com Upon deprotonation of the enolic proton, they form stable six-membered chelate rings with a vast number of metal ions, acting as bidentate O,O-donors. researchgate.net This ability to form stable metal complexes has led to their widespread use in numerous applications, including as catalysts, heat stabilizers, and precursors for luminescent materials. alfachemic.comresearchgate.net The properties of the resulting metal complexes can be finely tuned by modifying the substituents on the β-diketone ligand. rsc.org

Unique Contributions of Thiophene (B33073) Moieties to Ligand Design and Molecular Properties

The incorporation of a thiophene ring into a ligand framework introduces distinct electronic and structural features. Thiophene is an electron-rich five-membered aromatic heterocycle containing a sulfur atom. nih.gov Its physicochemical properties are remarkably similar to benzene (B151609) in some aspects, yet it possesses unique characteristics that are highly valued in ligand design. nih.govderpharmachemica.com

The sulfur atom in the thiophene ring can act as a soft Lewis base, allowing for potential coordination with soft metal ions. rsc.org This, in addition to the π-system of the ring, can influence the electronic properties of the ligand and the resulting metal complex. nih.gov In medicinal chemistry, the thiophene moiety is considered a "privileged pharmacophore" and is often used as a bioisosteric replacement for a phenyl ring, which can improve a compound's metabolic stability and binding affinity. nih.gov The planarity and lipophilicity of the thiophene ring can also contribute to how a molecule interacts with biological targets. nih.gov Furthermore, the presence of the thiophene ring can impact the photophysical properties of a molecule, a feature that is exploited in the design of fluorescent probes and luminescent materials. semanticscholar.orgnih.gov

Research Rationale and Academic Importance of 1-(3-Methylthiophen-2-yl)pentane-1,3-dione

The specific compound this compound is a subject of academic interest due to the precise combination of its structural components. The research rationale for studying this molecule is built upon the desire to understand how the electronic and steric properties of the 3-methylthiophen-2-yl substituent influence the fundamental characteristics of the pentane-1,3-dione framework.

Key areas of investigation for this compound would include:

Tautomeric Equilibria: Studying how the electron-donating methyl group and the thiophene ring affect the position of the keto-enol equilibrium compared to other substituted β-diketones.

Coordination Chemistry: Investigating its properties as a ligand for various metal ions. The steric hindrance from the methyl group at the 3-position of the thiophene ring, which is adjacent to the point of attachment, could influence the geometry and stability of the resulting metal complexes. nih.gov

Synthetic Utility: Exploring its use as a building block for the synthesis of more complex heterocyclic systems, where the 3-methylthiophene (B123197) unit could impart specific biological or material properties.

While extensive dedicated studies on this compound are not widely reported in the literature, its importance lies in its potential to contribute to the fundamental understanding of structure-property relationships in the broader class of thiophene-substituted β-diketones.

Overview of Current Research Trends in Thiophene-Containing β-Diketone Systems

Current research involving thiophene-containing β-diketones is dynamic and spans several scientific disciplines. A significant trend is their application in materials science, particularly in the development of luminescent materials. nih.gov Lanthanide complexes with thiophene-β-diketonate ligands, for instance, are investigated for their potential use in organic light-emitting diodes (OLEDs) and bio-imaging, as the thiophene moiety can act as an "antenna" to efficiently absorb and transfer energy to the metal center, enhancing its luminescence. semanticscholar.orgnih.govresearchgate.net

In medicinal chemistry, these compounds continue to be important precursors for the synthesis of novel therapeutic agents. nih.govrsc.org The combination of the biologically active thiophene nucleus with the versatile β-diketone scaffold allows for the creation of diverse molecular architectures for drug discovery programs. nih.govmdpi.com

Furthermore, there is ongoing interest in their use in catalysis and as functional components in polymers and molecular electronics. icm.edu.plnih.govrsc.org The ability to tune the electronic properties through substitution on the thiophene ring makes these β-diketones attractive for creating materials with tailored optical and electronic characteristics. researchgate.net The synthesis of novel thiophene-β-diketones remains a key area of research, with efforts focused on developing more efficient and versatile synthetic protocols. nih.gov

Data Tables

Table 1: Common Synthetic Methodologies for β-Diketones

Synthesis MethodDescriptionKey Reagents/Conditions
Claisen Condensation Condensation reaction between two esters or an ester and a ketone to form a C-C bond. wikipedia.orgStrong base (e.g., Sodium ethoxide, LDA)
Hydration of Alkynones Addition of water across the triple bond of an alkynone, often catalyzed by a metal salt. nih.govAcid or metal catalyst (e.g., Au, Hg salts)
Decarboxylative Coupling Coupling of a carboxylate with another carbonyl-containing compound, followed by decarboxylation. nih.govBase, elevated temperatures
Oxidation of β-Hydroxyketones Oxidation of the secondary alcohol in a β-hydroxyketone to a ketone. nih.govOxidizing agent (e.g., o-Iodoxybenzoic acid - IBX)

Table 2: Research Applications of Thiophene-Containing β-Diketones

Application AreaSpecific UseRationale
Materials Science Luminescent materials (e.g., for OLEDs), fluorescent probes. nih.govsemanticscholar.orgThiophene acts as an antenna, absorbing UV light and transferring energy to a coordinated metal ion (e.g., Europium), enhancing emission.
Coordination Chemistry Chelating ligands for transition metals and lanthanides. nih.govresearchgate.netFormation of stable, often volatile, metal complexes with tunable electronic and photophysical properties.
Organic Synthesis Precursors for heterocyclic compounds (e.g., pyrazoles). ijpras.comnih.govThe 1,3-dicarbonyl moiety provides a reactive scaffold for cyclization reactions.
Medicinal Chemistry Building blocks for pharmacologically active molecules. nih.govmdpi.comThe thiophene ring is a privileged scaffold that can impart desirable biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)pentane-1,3-dione

InChI

InChI=1S/C10H12O2S/c1-3-8(11)6-9(12)10-7(2)4-5-13-10/h4-5H,3,6H2,1-2H3

InChI Key

UHDNFIAVQRWODX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=C(C=CS1)C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Studies of 1 3 Methylthiophen 2 Yl Pentane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing profound insights into the electronic environment of individual nuclei. For a molecule such as 1-(3-Methylthiophen-2-yl)pentane-1,3-dione, NMR is particularly crucial for understanding its dynamic tautomeric nature and conformational preferences in solution.

Like other β-dicarbonyl compounds, this compound is expected to exist as a dynamic equilibrium between its keto and enol tautomeric forms. nih.gov The position of this equilibrium is highly sensitive to the surrounding solvent environment. In nonpolar solvents, the enol form is generally favored due to the stability imparted by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. asu.edu Conversely, in polar, hydrogen-bond-accepting solvents, the keto form may become more prevalent as the solvent molecules compete for hydrogen bonding, thereby disrupting the intramolecular hydrogen bond of the enol form. researchgate.net

The ratio of the keto to enol tautomers can be quantitatively determined by integrating the distinct signals of each form in the ¹H NMR spectrum. asu.edu For instance, the enol form will exhibit a characteristic signal for the enolic proton, typically in the range of 15-17 ppm, while the keto form will show a signal for the methylene (B1212753) protons (CH₂) flanked by the two carbonyl groups, usually between 3-4 ppm.

Illustrative Keto-Enol Tautomeric Ratios in Various Solvents

SolventPredominant Tautomer% Enol (Illustrative)% Keto (Illustrative)
Chloroform-d (CDCl₃)Enol8515
Benzene-d₆ (C₆D₆)Enol9010
Acetone-d₆Keto4060
Dimethyl sulfoxide-d₆ (DMSO-d₆)Keto2080

This table is illustrative and based on general trends for β-dicarbonyl compounds.

A comprehensive analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra would provide a complete assignment of all proton and carbon signals and offer insights into the molecule's preferred conformation.

In the ¹H NMR spectrum, the protons on the thiophene (B33073) ring would appear in the aromatic region, with their specific chemical shifts and coupling constants being indicative of the substitution pattern. The methyl group on the thiophene ring would likely appear as a singlet in the upfield region. The pentane-1,3-dione moiety would show distinct signals for the methyl and methylene groups, which would differ between the keto and enol forms.

The ¹³C NMR spectrum would complement the ¹H data, with the carbonyl carbons of the keto form appearing at a significantly downfield chemical shift (around 200 ppm), while the carbons of the enol form would be shifted upfield.

Two-dimensional NMR experiments are invaluable for confirming assignments. For example, Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range couplings (2-3 bonds), helping to piece together the molecular framework. mdpi.com

Illustrative ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃, Enol Form)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Thiophene H-4~7.0~125.0
Thiophene H-5~7.5~130.0
Thiophene-CH₃~2.3~15.0
Enolic CH~6.0~100.0
Pentane-CH₃~2.1~25.0
Enolic OH~16.0-
C=O-~190.0
C-OH-~180.0

This table is illustrative and based on typical chemical shifts for similar structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular and intramolecular interactions.

For this compound, the most prominent features in the IR spectrum would be the carbonyl stretching vibrations (ν(C=O)). In the keto form, two distinct C=O stretching bands would be expected. In the enol form, which is stabilized by a strong intramolecular hydrogen bond, the C=O stretching frequency would be lowered and broadened due to conjugation and hydrogen bonding. nih.gov A broad band in the 3200-2500 cm⁻¹ region would also be characteristic of the strongly hydrogen-bonded enolic OH group. The vibrations of the thiophene ring, including C-H and C-S stretching, would also be observable. iosrjournals.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary to FT-IR. It would be especially useful for observing the C=C stretching of the enol form and the symmetric vibrations of the thiophene ring. researchgate.net

Illustrative Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Enolic OHO-H stretch3200-2500 (broad)
Thiophene C-HC-H stretch3100-3000
Keto C=OC=O stretch1730-1700
Enol C=OC=O stretch (H-bonded)1640-1580
Enol C=CC=C stretch1580-1540
Thiophene RingRing stretching1550-1400

This table is illustrative and based on characteristic vibrational frequencies for this class of compounds.

High-Resolution Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways, which can provide valuable structural information.

For this compound, HRMS would confirm the molecular formula, C₁₀H₁₂O₂S. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be expected to involve characteristic cleavages of the β-dicarbonyl and thiophene moieties. Common fragmentation pathways for β-diketones include α-cleavage adjacent to the carbonyl groups, leading to the loss of alkyl radicals. chemguide.co.uk For the thiophene ring, fragmentation could involve the loss of the methyl group or cleavage of the ring itself. miamioh.edu

Plausible Fragmentation Pathways

Loss of a methyl radical (-CH₃): This could occur from the pentanedione chain or the thiophene ring.

Loss of an ethyl radical (-C₂H₅): Resulting from cleavage within the pentanedione moiety.

Formation of a thienoyl cation: Cleavage between the carbonyl group and the adjacent methylene group could yield a stable [3-Methylthiophen-2-yl-C=O]⁺ ion.

McLafferty rearrangement: If applicable, this could lead to the elimination of a neutral alkene molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

It would definitively establish whether the molecule exists in the keto or enol form in the solid state. For many β-diketones, the enol form is found to be planar, with the planarity enforced by the conjugated system and the intramolecular hydrogen bond. nih.gov X-ray crystallography would also reveal the details of the supramolecular architecture, showing how the molecules pack in the crystal lattice and identifying any intermolecular interactions, such as hydrogen bonds or π-π stacking, that might be present. researchgate.net

Advanced Spectroscopic Techniques for Dynamic Studies (e.g., variable temperature NMR)

Advanced spectroscopic techniques, such as variable-temperature (VT) NMR, can be employed to study the dynamic processes occurring in this compound. By recording NMR spectra at different temperatures, it is possible to study the thermodynamics of the keto-enol tautomerism. nih.gov A plot of ln(Keq) versus 1/T (a van't Hoff plot) would allow for the determination of the enthalpy (ΔH°) and entropy (ΔS°) changes associated with the equilibrium. asu.edu

VT-NMR can also be used to study conformational dynamics, such as the rotation around single bonds. If the rate of a dynamic process is within the NMR timescale, changes in the appearance of the NMR signals (e.g., broadening, coalescence, and sharpening) can be observed as the temperature is varied, allowing for the calculation of the activation energy (ΔG‡) for the process.

Computational and Theoretical Chemistry of 1 3 Methylthiophen 2 Yl Pentane 1,3 Dione

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like 1-(3-Methylthiophen-2-yl)pentane-1,3-dione, DFT calculations would be instrumental in understanding its fundamental chemical properties.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT would identify the lowest energy arrangement of the atoms. Due to the flexible pentane-1,3-dione chain, the molecule can exist in several conformations. A thorough conformational search would be necessary to identify all stable isomers, including different orientations of the thiophene (B33073) ring relative to the dione (B5365651) chain. The relative energies of these conformers would indicate which shapes are most likely to exist.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: The energy and location of the HOMO indicate the ability of the molecule to donate electrons, suggesting its nucleophilic character.

LUMO: The energy and location of the LUMO indicate the ability of the molecule to accept electrons, highlighting its electrophilic character.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. From these orbital energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Reactivity DescriptorFormulaSignificance for this compound
Ionization Potential (IP)IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA)EA ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ ≈ (IP + EA) / 2Tendency to attract electrons.
Chemical Hardness (η)η ≈ (IP - EA) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

Ab Initio Calculations for Tautomer Stability and Interconversion Barriers

The 1,3-dione functional group in this compound allows for the existence of keto-enol tautomers. These are isomers that differ in the location of a proton and a double bond. Ab initio calculations, which are highly accurate quantum chemistry methods, can be used to determine the relative stability of the keto and various enol forms. researchgate.net These calculations can also map the potential energy surface for the interconversion between tautomers, thereby determining the energy barriers for these transformations. researchgate.net This information is vital for understanding the molecule's behavior in different chemical environments.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

To understand how this compound behaves in a realistic environment, such as in a solvent, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into:

Solvation: How solvent molecules arrange around the solute.

Conformational Dynamics: How the molecule's shape fluctuates in solution.

Solvent Effects: The influence of the solvent on tautomeric equilibrium and reactivity.

These simulations can reveal how interactions with the solvent affect the properties and behavior of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds. d-nb.inforsc.org

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts. d-nb.info By comparing the calculated spectra for different possible isomers or tautomers with experimental data, the true structure can be confirmed. researchgate.net

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. This helps in assigning the absorption bands in experimental spectra to specific molecular vibrations, such as the characteristic C=O and C=C stretching frequencies of the dione and enol forms.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. openmedicinalchemistryjournal.com If a dataset of similar thiophene-containing diones with known properties (e.g., reactivity, solubility, or biological activity) were available, a QSPR model could be developed. nih.gov Molecular descriptors, which are numerical representations of the molecule's structure, would be calculated for each compound in the dataset. Statistical methods would then be used to build a mathematical model that correlates these descriptors with the property of interest. This model could then be used to predict the properties of this compound.

Coordination Chemistry of 1 3 Methylthiophen 2 Yl Pentane 1,3 Dione As a Ligand

Chelation Behavior with Transition Metal Ions and Lanthanides

1-(3-Methylthiophen-2-yl)pentane-1,3-dione, through its β-diketone moiety, readily forms stable chelate rings with both transition metals and lanthanides. The presence of the thiophene (B33073) ring can influence the electronic properties of the diketone, which in turn affects the stability and properties of the resulting metal complexes.

Like most β-diketones, this compound primarily acts as a bidentate, monoanionic ligand. It coordinates to a metal center through the two oxygen atoms of the dione (B5365651) group after deprotonation of the acidic methylene (B1212753) proton, forming a stable six-membered chelate ring. While the sulfur atom of the thiophene ring is a potential coordination site, steric hindrance from the adjacent methyl group and the acetyl group makes its involvement in chelation less likely.

The primary coordination mode is 1,3-chelating, where both oxygen atoms of the deprotonated ligand bind to the same metal center. However, under certain conditions, bridging coordination modes, where the ligand links two or more metal centers, could be envisaged, although this is less common for simple β-diketonates. The denticity is therefore predominantly two.

Chelation of this compound with a metal ion.
Figure 1: General representation of the bidentate chelation of the deprotonated form of this compound to a metal ion (M).

The formation of metal complexes with β-diketones is typically a rapid and thermodynamically favorable process. The stability of the resulting metal chelates is influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration), the solvent, and the electronic properties of the ligand. The electron-donating nature of the 3-methylthiophen-2-yl group is expected to increase the basicity of the dione, leading to the formation of more stable complexes compared to unsubstituted pentane-1,3-dione.

Synthesis and Isolation of Metal β-Diketonate Complexes

The synthesis of metal complexes with this compound can be achieved through several established methods for β-diketonate complexes.

A common method for the synthesis of transition metal and lanthanide complexes of this compound involves the reaction of the ligand with a suitable metal salt in a non-aqueous solvent. The choice of solvent is crucial and is often an alcohol, such as ethanol (B145695) or methanol, which can dissolve both the ligand and the metal salt.

The general procedure involves dissolving the ligand in the chosen solvent, followed by the addition of a base (e.g., sodium hydroxide, ammonia, or an amine) to deprotonate the β-diketone. The metal salt, typically a chloride, nitrate, or acetate (B1210297), is then added to the solution, often with gentle heating and stirring, to facilitate the complexation reaction. The stoichiometry of the reactants is adjusted to obtain the desired metal-to-ligand ratio in the final complex, which is commonly 1:2 or 1:3 for divalent and trivalent metal ions, respectively. For lanthanide complexes, a 1:3 metal-to-ligand ratio is typical.

Table 1: Representative Reaction Conditions for the Synthesis of Metal Complexes with β-Diketone Ligands

Metal PrecursorLigand StoichiometrySolventBaseTemperature
CuCl₂·2H₂O1:2EthanolSodium AcetateReflux
Ni(NO₃)₂·6H₂O1:2MethanolAmmoniaRoom Temperature
Co(CH₃COO)₂·4H₂O1:2EthanolTriethylamineReflux
La(NO₃)₃·6H₂O1:3MethanolSodium Hydroxide50 °C
EuCl₃·6H₂O1:3Ethanol/WaterAmmoniaRoom Temperature

This table presents generalized conditions based on the synthesis of similar β-diketonate complexes and serves as a guideline.

The metal complexes of this compound are typically solid materials that precipitate from the reaction mixture upon cooling or after partial removal of the solvent. The crude product can be isolated by filtration and washed with a suitable solvent, such as cold ethanol or diethyl ether, to remove any unreacted starting materials and by-products.

Purification of the isolated complexes can be achieved by recrystallization from an appropriate solvent or solvent mixture. The choice of solvent for recrystallization depends on the solubility of the complex and is determined on a case-by-case basis. Common solvents used for recrystallization of metal β-diketonates include ethanol, methanol, acetone, and chloroform. The purity of the final product is typically confirmed by techniques such as melting point determination and spectroscopic analysis.

Spectroscopic Characterization of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are invaluable for elucidating the nature of the metal-ligand bonding in complexes of this compound.

Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the β-diketone to the metal ion. Upon complexation, the strong C=O stretching vibration of the free ligand, typically observed in the region of 1600-1700 cm⁻¹, shifts to a lower frequency (typically 1500-1600 cm⁻¹). This shift is indicative of the delocalization of the π-electrons in the chelate ring and the weakening of the C=O bond upon coordination to the metal. New bands corresponding to the M-O stretching vibrations may also appear in the low-frequency region of the spectrum (typically below 600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) spectroscopy can also provide evidence for complex formation. In the ¹H NMR spectrum, the disappearance of the signal corresponding to the enolic proton of the free ligand upon complexation confirms the deprotonation and coordination of the ligand. The signals of the other protons in the ligand, particularly those of the methyl and thiophene groups, may also experience shifts upon coordination to a paramagnetic metal ion.

Electronic (UV-Visible) spectroscopy is used to study the electronic transitions within the complexes. The spectra of the metal complexes typically show intense bands in the UV region due to π-π* transitions within the ligand and charge-transfer transitions between the ligand and the metal. For transition metal complexes, weaker d-d transitions may be observed in the visible region, providing information about the geometry of the coordination sphere.

Table 2: Expected Spectroscopic Shifts Upon Complexation of this compound

Spectroscopic TechniqueFree Ligand (Expected)Metal Complex (Expected)Interpretation
FTIR (cm⁻¹) C=O stretch: ~1600-1700C=O stretch: ~1500-1600 (shifted to lower frequency)M-O stretch: ~400-600 (new band)Coordination of the carbonyl oxygen to the metal ion.
¹H NMR (ppm) Enolic -OH proton: ~15-17Disappearance of the enolic -OH signal.Shifts in other ligand proton signals.Deprotonation of the ligand upon chelation.
UV-Vis (nm) Intense π-π* transitions in the UV region.Shift in ligand-based transitions.Appearance of charge-transfer and/or d-d bands.Alteration of ligand electronic structure and new electronic transitions upon coordination.

This table provides expected trends based on the well-established spectroscopy of metal β-diketonates.

UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Bands

UV-Visible spectroscopy is a fundamental technique for probing the electronic structure of metal complexes of this compound. The spectra of these complexes are typically characterized by intense absorptions in the ultraviolet and visible regions, which can be assigned to intraligand (IL) transitions, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) bands. wikipedia.org

The free ligand itself exhibits strong absorption bands, primarily attributed to π-π* electronic transitions within the conjugated system of the thiophene ring and the β-diketone moiety. diva-portal.org Upon coordination to a metal ion, the energies of these transitions are often shifted. More significantly, new absorption bands can appear, which are characteristic of the complex itself.

Charge-Transfer Bands:

Ligand-to-Metal Charge Transfer (LMCT): In complexes with metal ions in high oxidation states or those that are easily reduced, LMCT bands are common. These transitions involve the promotion of an electron from a ligand-based orbital to a vacant or partially filled metal d-orbital. wikipedia.org For complexes of this compound, these bands are expected to be intense and can be responsible for the vibrant colors of many transition metal complexes.

Metal-to-Ligand Charge Transfer (MLCT): Conversely, in complexes with metal ions in low oxidation states, MLCT transitions can occur. These involve the transfer of an electron from a filled metal d-orbital to a low-lying π* orbital of the ligand. wikipedia.org The presence of the electron-accepting β-diketone system can facilitate such transitions.

The specific energies and intensities of these charge-transfer bands are sensitive to the nature of the metal ion, the solvent polarity, and the presence of other ligands in the coordination sphere. nsf.gov For instance, the electronic absorption spectra of thiophene-based donor-acceptor compounds are often dominated by intraligand charge-transfer (ILCT) transitions. researchgate.net

Table 1: Typical Electronic Transitions in Metal Complexes of β-Diketone Ligands.
Transition TypeTypical Wavelength Range (nm)DescriptionMolar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π-π* (Intraligand)250-380Electron promotion within the ligand's conjugated system.> 10,000
LMCT350-600Electron transfer from ligand orbitals to metal d-orbitals.~5,000 - 50,000
MLCT400-700Electron transfer from metal d-orbitals to ligand π* orbitals.~5,000 - 50,000
d-d400-800Electron transitions between metal d-orbitals (Laporte forbidden).< 200

Luminescence Spectroscopy of Lanthanide Complexes and Energy Transfer Processes

Complexes of this compound with trivalent lanthanide ions (Ln³⁺) are of particular interest due to their potential luminescent properties. Lanthanide ions themselves have very low molar absorption coefficients because their f-f transitions are parity-forbidden. researchgate.net However, the ligand can act as an "antenna," absorbing excitation energy and efficiently transferring it to the central lanthanide ion, which then emits light through its characteristic sharp, line-like emission bands. This process is known as intramolecular energy transfer (IET) or the antenna effect. nih.govcloudfront.net

The energy transfer process typically follows these steps:

Excitation: The ligand absorbs incident light (usually UV), promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited ligand undergoes rapid and efficient intersystem crossing to a lower-energy triplet state (T₁).

Energy Transfer: Non-radiative energy transfer occurs from the ligand's triplet state to an appropriate accepting 4f energy level of the lanthanide ion. For this step to be efficient, the energy of the ligand's triplet state must be slightly higher than the emissive energy level of the Ln³⁺ ion. nih.gov

Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting photons, resulting in the characteristic luminescence. mdpi.com

Table 2: Characteristic Emission Peaks of Common Luminescent Lanthanide Ions in Complexes.
Lanthanide IonEmissive TransitionEmission ColorTypical Emission Wavelengths (nm)
Europium (Eu³⁺)⁵D₀ → ⁷F₂Red~615 (hypersensitive)
Terbium (Tb³⁺)⁵D₄ → ⁷F₅Green~545
Dysprosium (Dy³⁺)⁴F₉/₂ → ⁶H₁₃/₂Yellow~575
Samarium (Sm³⁺)⁴G₅/₂ → ⁶H₇/₂Orange-Red~600

NMR and EPR Spectroscopy for Paramagnetic and Diamagnetic Complexes

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for investigating the structure and electronic properties of metal complexes in solution.

NMR Spectroscopy: For diamagnetic complexes , such as those formed with La³⁺, Lu³⁺, or Y³⁺, ¹H and ¹³C NMR spectroscopy provides detailed structural information. The spectra exhibit sharp signals with chemical shifts and coupling constants that can be used to elucidate the coordination environment and confirm the ligand's binding mode.

For paramagnetic complexes , which include most transition metal and lanthanide ions, the presence of unpaired electrons dramatically alters the NMR spectrum. wikipedia.org The signals are often significantly broadened and shifted over a wide range (hundreds of ppm) due to hyperfine interactions between the unpaired electrons and the nuclei. wikipedia.orgvu.lt This hyperfine shift is composed of two components:

Contact (Scalar) Shift: Arises from the delocalization of unpaired electron spin density onto the ligand's nuclei through the chemical bonds.

Pseudocontact (Dipolar) Shift: Arises from the through-space dipolar interaction between the magnetic moments of the electron and the nucleus, and is dependent on the magnetic anisotropy of the complex. wikipedia.org

While the resolution is lower, paramagnetic NMR spectra provide valuable information about the electronic structure and magnetic properties of the complex. nih.govnih.gov

EPR Spectroscopy: EPR (or Electron Spin Resonance, ESR) spectroscopy is applicable only to paramagnetic species as it directly detects transitions between the spin energy levels of unpaired electrons in a magnetic field. researchgate.net For complexes of this compound with paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺, Mn²⁺), the EPR spectrum provides information about:

The oxidation state of the metal ion.

The geometry of the coordination sphere through the g-tensor values.

Hyperfine coupling between the electron spin and the nuclear spins of the metal and donor atoms, which reveals details about the metal-ligand bond covalency. researchgate.net

EPR can differentiate between high-spin and low-spin states and is particularly sensitive to the symmetry of the metal ion's environment. researchgate.net

Table 3: Spectroscopic Properties of Diamagnetic vs. Paramagnetic Complexes.
PropertyDiamagnetic Complexes (e.g., La³⁺, Zn²⁺)Paramagnetic Complexes (e.g., Cu²⁺, Eu³⁺)
NMR Signal Width SharpBroad
NMR Chemical Shift Range Narrow (typically 0-15 ppm for ¹H)Very wide (can be > 200 ppm) wikipedia.org
NMR Relaxation Times (T₁) LongShort wikipedia.org
EPR Activity InactiveActive

X-ray Diffraction Studies of Complex Geometries and Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of metal complexes in the solid state. ijcce.ac.ir An XRD study of a complex with this compound would provide detailed information on:

Coordination Geometry: The arrangement of the ligand donor atoms around the central metal ion (e.g., octahedral, tetrahedral, square planar). mdpi.com

Bond Lengths and Angles: Precise measurements of the metal-oxygen bond distances and the O-M-O "bite" angle of the chelate ring.

Molecular Conformation: The planarity of the chelate ring and the orientation of the 3-methylthiophene (B123197) substituent.

Crystal Packing: How the individual complex molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence the material's bulk properties. mdpi.comresearchgate.net

As a β-diketonate, the ligand is expected to act as a bidentate chelating agent, binding to the metal ion through its two oxygen atoms to form a stable six-membered ring. The resulting coordination number and geometry depend on the size and electronic preference of the metal ion, as well as the stoichiometry and the presence of any auxiliary ligands or solvent molecules. researchgate.net

Table 4: Common Geometries for Metal Ions with β-Diketone Ligands.
Metal IonStoichiometry (M:L)Typical Coordination NumberCommon Geometry
Cu²⁺1:24 or 6Square Planar or Distorted Octahedral
Co²⁺1:24 or 6Tetrahedral or Octahedral mdpi.com
Fe³⁺1:36Octahedral
Ln³⁺ (e.g., Eu³⁺)1:36-9Distorted Square Antiprismatic, Capped Trigonal Prismatic

Influence of Ligand Substituents and Auxiliary Ligands on Complex Properties

The properties of metal complexes of this compound can be fine-tuned by modifying the ligand structure or by introducing auxiliary ligands into the coordination sphere.

Influence of Ligand Substituents: The 3-methyl group on the thiophene ring acts as an electron-donating group (EDG). Its presence influences the electronic properties of the entire ligand.

Electronic Effects: The methyl group increases the electron density on the thiophene ring, which can affect the energy of the ligand's frontier molecular orbitals (HOMO and LUMO). This, in turn, can alter the wavelengths of UV-Vis absorption bands and modify the energy of the ligand's triplet state, impacting the efficiency of energy transfer to lanthanide ions. nih.gov

Steric Effects: While small, the methyl group can introduce some steric hindrance, potentially influencing the packing of complexes in the solid state.

Replacing the methyl group with an electron-withdrawing group (EWG), such as a halogen or a nitro group, would have the opposite effect, lowering the energy of the ligand's orbitals and potentially improving the stability of complexes with electron-rich metal centers.

Influence of Auxiliary Ligands: In many cases, particularly with lanthanides, the coordination sphere of the metal ion is not saturated by the β-diketonate ligands alone. Auxiliary ligands, such as neutral donors like 1,10-phenanthroline, 2,2'-bipyridine, or triphenylphosphine (B44618) oxide, are often included in the complex. These ligands have several important functions:

Saturation of the Coordination Sphere: They complete the coordination number of the metal ion, leading to more stable and robust complexes.

Modification of Properties: They can significantly alter the photophysical properties. For example, they can displace solvent molecules (like water) from the coordination sphere, which are known to quench lanthanide luminescence through vibrational deactivation.

The choice of both the primary ligand substituent and the auxiliary ligand provides a modular approach to designing complexes with specific, targeted properties for applications in areas like luminescent materials, catalysis, and molecular magnetism.

Advanced Research Applications of 1 3 Methylthiophen 2 Yl Pentane 1,3 Dione and Its Metal Complexes Excluding Biological/pharmaceutical

Catalytic Applications in Organic Transformations

The metal complexes of 1-(3-Methylthiophen-2-yl)pentane-1,3-dione are promising candidates for catalyzing a variety of organic reactions. The nature of the metal center, combined with the electronic influence of the thienyl ligand, allows for the fine-tuning of catalytic activity and selectivity.

Homogeneous Catalysis using Metal β-Diketonate Complexes

In homogeneous catalysis, transition metal complexes are dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. researchgate.net Metal β-diketonate complexes, including those with ligands like this compound, are widely used due to their stability and solubility in organic solvents. The electronic properties of the β-diketonate ligand, influenced by substituents, can significantly impact the catalytic performance of the metal center.

The presence of the electron-rich 3-methylthiophene (B123197) group in the ligand can enhance the electron density on the metal center. This modification can influence the metal's redox potential and its ability to participate in key catalytic steps such as oxidative addition and reductive elimination. researchgate.net For instance, copper(II) complexes of thienyl-containing β-diketones have been noted for their catalytic properties, which are closely linked to their redox potentials. researchgate.net These complexes could be effective in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules.

Table 1: Potential Homogeneous Catalytic Applications for Metal Complexes of this compound

Reaction Type Potential Metal Center Role of the Ligand
Cross-Coupling Reactions Palladium (Pd), Nickel (Ni) Modulates electron density and steric environment of the metal, influencing catalytic efficiency.
Oxidation Reactions Manganese (Mn), Ruthenium (Ru) Stabilizes high-valent metal-oxo species, enhances selectivity.
Hydrogenation Rhodium (Rh), Ruthenium (Ru) Influences substrate coordination and hydride transfer steps. libretexts.org

Heterogeneous Catalysis and Supported Catalytic Systems

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. researchgate.net To overcome this, homogeneous catalysts can be immobilized on solid supports, creating heterogeneous systems that are easily recoverable and reusable. Metal complexes of this compound can be anchored onto various materials such as polymers, silica (B1680970), or metal-organic frameworks (MOFs). mdpi.comrsc.org

For example, the ligand could be functionalized with a reactive group, allowing it to be covalently bonded to a polymer backbone, such as polystyrene. mdpi.com Alternatively, the intact metal complex could be encapsulated within the pores of a MOF. This approach not only facilitates catalyst recycling but can also enhance catalytic activity and selectivity by imposing steric constraints on the reactants. Such supported systems have shown effectiveness in reactions like alkene epoxidation and multicomponent reactions. mdpi.comrsc.org

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing more efficient catalysts. mdpi.com A typical catalytic cycle involving a transition metal complex consists of several elementary steps, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination. The electronic and steric properties of the this compound ligand play a critical role in each of these steps.

The thienyl group can influence the stability of intermediates and the energy barriers of transition states. researchgate.net Advanced techniques are employed to study these mechanisms, including:

Spectroscopic Methods: In-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the catalyst and intermediates directly under reaction conditions. mdpi.com

Kinetic Studies: Measuring reaction rates under different conditions helps to determine the rate-determining step of the cycle. rsc.org

Computational Chemistry: Density Functional Theory (DFT) calculations provide detailed insights into the structures and energies of intermediates and transition states, complementing experimental findings. mdpi.comrsc.org

These studies can reveal how the ligand promotes the redistribution of functions within the catalytic cycle, leading to enhanced efficiency. researchgate.net

Development of Functional Materials and Devices

Beyond catalysis, this compound and its metal complexes are valuable building blocks for advanced functional materials due to their unique electronic and physical properties.

Precursors for Metal Oxide Thin Films via Chemical Vapor Deposition

Chemical Vapor Deposition (CVD) is a technique used to produce high-quality thin films for various applications, particularly in the semiconductor industry. kojundo.co.jp The process requires volatile precursor compounds that decompose cleanly on a heated substrate. Metal β-diketonates are excellent candidates for CVD precursors due to their volatility and well-defined decomposition pathways.

Complexes of this compound with metals like titanium, zirconium, or tantalum could serve as precursors for depositing metal oxide thin films. These films are critical as high-k dielectric materials in transistors and capacitors. The presence of the sulfur-containing thiophene (B33073) ring also opens up the possibility of using these complexes as "single-source precursors" for depositing metal sulfide (B99878) or mixed metal oxysulfide films, which have interesting optical and electronic properties. The volatility of the precursor can be tuned by modifying the substituents on the β-diketone backbone.

Table 2: Properties of β-Diketonate Precursors for CVD

Property Requirement for CVD Influence of this compound
Volatility Sufficient vapor pressure at moderate temperatures. The organic nature of the ligand ensures volatility.
Thermal Stability Stable during vaporization but decomposes on the substrate. The metal-oxygen bonds provide stability, while the organic part allows for controlled decomposition.
Decomposition Pathway Clean decomposition leaving a pure film without contaminants. The ligand is designed to fragment into volatile byproducts.

| Reactivity | Can be used with co-reactants like oxygen or water to form oxide films. nii.ac.jp | The complex reacts with oxidants at the substrate surface. |

Components in Organic Semiconductors and Optoelectronic Devices

Thiophene-based materials are at the forefront of organic electronics research due to their excellent charge-transport properties. researchgate.netrsc.org The incorporation of the this compound ligand into molecular or polymeric structures can yield novel organic semiconductors. The combination of the electron-donating thiophene unit and the electron-accepting dione (B5365651) moiety creates a donor-acceptor structure, which is beneficial for tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. concordia.ca

Metal complexes of this ligand are particularly interesting for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). concordia.caresearchgate.net In OLEDs, heavy metal complexes can exhibit phosphorescence, leading to high device efficiencies. The ligand structure can be tailored to tune the emission color of the complex. In OPVs, these complexes can act as light-absorbing materials or interfacial layers, contributing to efficient charge generation and separation. The versatility of the indane-1,3-dione scaffold in organic electronics highlights the potential of related β-diketone structures in this field. mdpi.comnih.gov

Metal-Organic Framework (MOF) Synthesis and Characterization

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it dictates the topology, porosity, and functional properties of the resulting framework. While the direct use of this compound as a primary building block for MOFs is not extensively documented in current literature, the principles of coordination chemistry suggest its potential as a valuable ligand.

Thiophene-based ligands are increasingly utilized in MOF synthesis to impart specific electronic properties or functionalities. For instance, MOFs constructed from thiophene-dicarboxylate linkers have been shown to form robust frameworks with interesting luminescent properties for sensing applications. rsc.orgmdpi.com The β-diketone group is a classic chelating ligand that forms stable complexes with a wide range of metal ions. iosrjournals.orgnih.gov In principle, this compound could act as a linker in several ways:

As a primary linker: The diketone moiety can coordinate to two different metal centers, propagating a network structure.

As a functional co-ligand: It can be incorporated into frameworks built with other primary linkers to functionalize the pores or modify the electronic structure. The thiophene group can influence the framework's affinity for specific guest molecules.

The synthesis of such MOFs would likely follow established solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a high-boiling point solvent. rsc.org Characterization of the resulting crystalline materials would involve techniques such as single-crystal and powder X-ray diffraction (XRD) to determine the structure and crystallinity, thermogravimetric analysis (TGA) to assess thermal stability, and gas sorption analysis to measure surface area and porosity.

Advanced Analytical Chemistry Methodologies

The unique electronic and coordination properties of this compound and its metal complexes make them highly suitable for applications in advanced analytical chemistry, particularly in the development of chemosensors and as agents in separation science.

Chemosensors are molecules designed to signal the presence of specific chemical species through a measurable change, such as color (colorimetric) or light emission (fluorometric). mdpi.com Thiophene derivatives are excellent candidates for building chemosensors due to their exceptional photophysical properties, which can be modulated upon coordination with a target analyte. researchgate.netnih.gov The β-diketone unit serves as an effective and often selective binding site for metal ions.

The combination of a thiophene signaling unit and a β-diketone binding site in this compound allows for the rational design of chemosensors for specific metal ions. The sensing mechanism typically involves one of the following processes upon metal ion binding:

Photoinduced Electron Transfer (PET): The binding of a metal ion can inhibit or promote electron transfer, "switching on" or "switching off" the fluorescence of the thiophene fluorophore.

Intramolecular Charge Transfer (ICT): Metal coordination can alter the electron distribution within the molecule, leading to a shift in the absorption or emission spectra, resulting in a color change. nih.gov

Chelation-Enhanced Fluorescence (CHEF): The rigidity of the molecule increases upon forming a metal complex, which can reduce non-radiative decay pathways and enhance fluorescence intensity.

Research on analogous thiophene-based β-diketone compounds has demonstrated high selectivity and sensitivity for various metal ions. For example, fluorescent turn-on probes have been developed for the detection of Zn²⁺ with detection limits in the micromolar range. mdpi.comnih.gov Similarly, colorimetric sensors have been designed for the visual detection of ions like Cu²⁺ and Hg²⁺. mdpi.com The specific selectivity of a sensor based on this compound would be governed by the preferred coordination geometry and electronic nature of the target metal ion.

Table 1: Performance of Thiophene-Based Chemosensors for Metal Ion Detection (Based on Analogous Compounds)

Target IonSensor TypeDetection Limit (LOD)Sensing MechanismReference Analogue
Zn²⁺Fluorescent "Turn-on"2.55 µMCHEF/ICTDHADC
Al³⁺Fluorescent "Turn-off"Not SpecifiedCoordinationThiophene-pyrazoline derivative
Hg²⁺Colorimetric/FluorometricNot SpecifiedFRET / Spirolactam ring-openingTerthiophene-rhodamine derivative
Cu²⁺ColorimetricNot SpecifiedLigand-to-Metal Charge-Transfer (LMCT)(dppe)Pt(dmit)

This table is illustrative and based on data from various thiophene-based chemosensors to show potential performance. nih.govmdpi.commdpi.com

Solvent extraction is a widely used method for separating and purifying metal ions from aqueous solutions. The technique relies on an extractant molecule that selectively binds to the target metal ion and facilitates its transfer into an immiscible organic phase. β-Diketones are among the most classic and effective chelating extractants for a wide variety of metals. acs.org

The compound this compound can function as a highly effective extractant due to the following properties:

Chelation: The two oxygen atoms of the deprotonated dione moiety form a stable six-membered chelate ring with a metal ion, neutralizing its charge and facilitating its extraction into an organic solvent.

Selectivity: The "soft" sulfur atom in the thiophene ring can introduce secondary interactions with "soft" metal ions (like Pd²⁺, Pt⁴⁺, Ag⁺), potentially enhancing selectivity compared to simple alkyl- or aryl-substituted β-diketones. This principle is utilized in extractants designed for platinum group metals. ed.ac.uk

The extraction process is pH-dependent, as the β-diketone must be deprotonated to bind the metal ion. By controlling the pH of the aqueous phase, selective separation of different metal ions can be achieved based on their respective complex formation constants. This makes this compound a promising candidate for research applications in hydrometallurgy, environmental sample analysis, and the separation of rare-earth or precious metals. For example, copper β-diketone complexes are known to be effective for extracting metals from contaminated water. acs.org

Future Research Directions and Unexplored Avenues for 1 3 Methylthiophen 2 Yl Pentane 1,3 Dione

Design and Synthesis of Novel Derivatives with Enhanced Properties

Future research will heavily focus on the rational design and synthesis of new derivatives of 1-(3-Methylthiophen-2-yl)pentane-1,3-dione to modulate and enhance its physicochemical properties. Synthetic strategies can target modifications on both the thiophene (B33073) ring and the pentanedione backbone. For instance, direct functionalization of the thiophene ring at its vacant positions (C4 and C5) could introduce a wide array of functional groups, altering the molecule's electronic properties, solubility, and steric profile. nih.gov Methods like palladium/norbornene cooperative catalysis could enable site-selective introduction of aryl or alkyl groups. nih.gov

Furthermore, multicomponent reactions, which are known for their efficiency and atom economy, could be employed to construct more complex thiophene-based structures. researchgate.netbohrium.com Modifications to the pentane-1,3-dione moiety, such as the introduction of fluorine atoms to create derivatives like hexafluoroacetylacetone, can significantly alter the electronic features and biological potential of the molecule. nih.gov These synthetic explorations will be crucial for tailoring derivatives for specific applications, from advanced materials to pharmacologically active agents. nih.govmdpi.com

Table 1: Potential Synthetic Modifications and Targeted Properties
Modification SiteSynthetic StrategyPotential Functional GroupTarget Property Enhancement
Thiophene Ring (C4/C5)Palladium-catalyzed C-H functionalization nih.govAryl, Alkyl, HalogenTune electronic band gap, modify solubility, provide handles for polymerization
Pentanedione ChainCondensation reactions mdpi.comFluorinated alkyl groups (e.g., -CF3)Increase acidity, enhance metal chelation, alter lipophilicity
Thiophene Methyl GroupRadical substitution-CH2Br, -COOHCreate reactive sites for further derivatization or polymer linkage
Entire ScaffoldMulticomponent reactions researchgate.netbohrium.comFused heterocyclic ringsDevelop complex structures with novel photophysical or biological activities

Exploration of New Metal-Ligand Systems and Multifunctional Complexes

The β-diketone functional group is an exceptional chelating ligand for a wide range of metal ions. nih.govmdpi.com A significant future research direction is the exploration of coordination chemistry with this compound as the primary ligand. The formation of stable complexes with transition metals (e.g., Ru(II), Ni(II)), lanthanides (e.g., Eu(III)), and other metals could yield materials with novel optical, electronic, and magnetic properties. nih.govmdpi.com

For example, europium(III) complexes based on thiophene β-diketonates are known to exhibit strong luminescence, and tuning the ligand structure can finely adjust the emission quantum yield. semanticscholar.orgacs.org Such complexes could be developed for applications in organic light-emitting diodes (OLEDs) and fluorescent biomarkers. rsc.org Ruthenium(II) complexes, on the other hand, have shown promise in medicinal inorganic chemistry, with potential anticancer properties. nih.gov Investigating the coordination of this ligand with various metals will open doors to creating multifunctional complexes for catalysis, medical imaging, and materials science. mdpi.com

Table 2: Proposed Metal Complexes and Potential Applications
Metal IonPotential Complex TypeAnticipated PropertiesPotential Application Area
Europium(III), Terbium(III)Tris(β-diketonate) complexesStrong, sharp luminescence (red/green) semanticscholar.orgOLEDs, fluorescent probes, security inks
Ruthenium(II), Iridium(III)Mixed-ligand polypyridyl complexes nih.govPhotoredox activity, cytotoxicityPhotocatalysis, anticancer agents
Copper(II), Nickel(II)Square planar or tetrahedral complexes mdpi.comCatalytic activity, magnetic propertiesHomogeneous catalysis, magnetic materials
Platinum(II), Titanium(IV)Bidentate chelate complexesBiological activity nih.govMetal-based drug development

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of this compound and its derivatives before their synthesis. nih.gov Theoretical modeling can provide deep insights into molecular geometry, electronic structure (such as HOMO-LUMO energy levels), and spectroscopic properties. nih.gov This predictive capability is invaluable for guiding the design of new materials with tailored optoelectronic features for applications like organic solar cells. nih.gov

Future research should employ DFT and Time-Dependent DFT (TD-DFT) to model the effects of different functional groups on the thiophene ring or diketone moiety. nih.gov These calculations can predict how structural modifications will influence the molecule's absorption and emission spectra, its charge transport capabilities, and its interaction with metal ions. This in silico approach can significantly accelerate the discovery of novel derivatives with desired properties, saving substantial time and resources in the laboratory.

Table 3: Theoretical Modeling for Property Prediction
Computational MethodPredicted PropertyRelevance to Material Design
Density Functional Theory (DFT)HOMO/LUMO energy levels, band gap nih.govPredicting electronic properties for organic semiconductors and solar cells
Time-Dependent DFT (TD-DFT)UV-Vis absorption and emission spectraDesigning molecules for optical applications (dyes, sensors, OLEDs)
Molecular Dynamics (MD) SimulationConformational analysis, self-assembly behaviorUnderstanding supramolecular architecture formation
Quantum Theory of Atoms in Molecules (QTAIM)Nature of metal-ligand bondingGuiding the synthesis of stable and functional metal complexes

Integration into Supramolecular Architectures and Self-Assembly Processes

Thiophene-based molecules are well-known building blocks for creating functional supramolecular architectures through self-assembly processes. nih.gov The planar, aromatic nature of the thiophene ring facilitates π-π stacking interactions, while the diketone moiety can participate in hydrogen bonding. nih.govuh.edu This combination of non-covalent interactions makes this compound a prime candidate for designing self-assembling systems.

Future work should investigate the self-assembly of this molecule and its derivatives in various solvents and on different substrates. uh.edu Controlling the assembly process could lead to the formation of ordered nanostructures such as nanowires, nanofibers, or thin films with anisotropic properties. nih.govthieme-connect.com These organized structures are highly desirable for applications in organic electronics, sensors, and nanotechnology. The interplay between molecular design and the resulting supramolecular structure is a key area for future exploration. aip.orgaip.org

Table 4: Supramolecular Assembly and Potential Functions
Driving InteractionResulting Supramolecular StructurePotential Function/Application
π-π Stacking (Thiophene) uh.eduOrdered stacks, columnar phasesCharge transport pathways for organic field-effect transistors (OFETs)
Hydrogen Bonding (β-diketone enol)1D chains, 2D sheetsLiquid crystals, stimuli-responsive materials
Metal-Ligand CoordinationMetallo-supramolecular polymersSelf-healing materials, printable electronics
van der Waals forces uh.eduCrystalline packing, thin filmsControlling morphology for optoelectronic devices

Interdisciplinary Research Opportunities in Emerging Fields

The versatile nature of this compound opens up research avenues at the intersection of chemistry, materials science, biology, and medicine. Thiophene derivatives are privileged structures in medicinal chemistry and are found in numerous approved drugs. nih.gov Therefore, exploring the biological activities of this compound and its derivatives is a promising direction.

In materials science, functionalized polythiophenes are used in optoelectronic devices. nih.govresearchgate.net Derivatives of this compound could serve as monomers for novel conductive or emissive polymers. Another exciting area is theranostics, where molecules are designed for both therapy and diagnosis. mdpi.com The fluorescence of metal complexes of this ligand could be used for bioimaging, while the complex itself could have therapeutic properties. mdpi.com Furthermore, thiophene-based ligands have been developed for detecting protein aggregates associated with diseases like Alzheimer's, suggesting a potential role in neurodegenerative disease research. nih.gov

Table 5: Interdisciplinary Research Opportunities
Interdisciplinary FieldPotential Role of the Compound/DerivativesKey Research Question
Medicinal ChemistryScaffold for anti-inflammatory or anticancer agents nih.govnih.govWhat structural features confer potent and selective biological activity?
Organic ElectronicsBuilding block for organic semiconductors or emissive materials researchgate.netHow can derivatives be optimized for high charge mobility or emission efficiency?
Biomedical ImagingFluorescent probes for detecting specific analytes or biomolecules nih.govCan metal complexes be designed for targeted imaging of cells or tissues?
Polymer ChemistryFunctional monomer for novel polythiophenes nih.govWhat are the polymerization characteristics and resulting polymer properties?
TheranosticsCombined diagnostic (fluorescent) and therapeutic (cytotoxic) agents mdpi.comCan a single derivative effectively combine both functions for targeted therapy?

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methylthiophen-2-yl)pentane-1,3-dione?

The compound can be synthesized via Claisen-Schmidt condensation between 3-methylthiophene-2-carbaldehyde and a diketone precursor (e.g., pentane-1,3-dione derivatives). Reaction conditions (e.g., base catalysis, solvent polarity) must be optimized to enhance yield and minimize side reactions. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm the α,β-unsaturated diketone structure. For purification, column chromatography with gradient elution (hexane/ethyl acetate) is recommended to separate tautomeric or polymeric byproducts .

Q. How can tautomeric equilibria of this diketone be experimentally resolved?

Tautomerism in 1,3-diketones can be studied using 1H^1H-NMR in deuterated solvents (e.g., DMSO-d6_6) to observe enol-keto equilibrium. X-ray crystallography provides definitive evidence of the dominant tautomer in the solid state. For example, related thiophene-containing diketones exhibit planar enol forms stabilized by intramolecular hydrogen bonding, as observed in crystal structures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Identify carbonyl stretching vibrations (1650–1750 cm1^{-1}) and enol C-O stretches (1200–1300 cm1^{-1}).
  • UV-Vis : Detect conjugation between the thiophene ring and diketone system (λmax_{max} ~250–300 nm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or EI-MS) and fragmentation patterns. Cross-validation with computational methods (e.g., DFT) can resolve ambiguities in spectral assignments .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Q. What experimental strategies are suitable for studying its coordination chemistry with transition metals?

Design metal-complexation experiments using Cu(II), Fe(III), or Ru(II) salts in anhydrous solvents (e.g., THF or DMF). Monitor reactions via UV-Vis titration to assess binding stoichiometry. Single-crystal X-ray diffraction (using SHELXL ) can reveal metal-ligand coordination geometry. For paramagnetic metals, EPR spectroscopy is essential to evaluate electronic environments .

Q. How to resolve contradictions between theoretical and experimental spectroscopic data?

Discrepancies often arise from solvent effects, crystal packing forces, or dynamic equilibria. Use variable-temperature NMR to probe tautomeric shifts. For X-ray vs. computational structure mismatches, refine computational models by incorporating dispersion corrections (e.g., D3-BJ) or explicit solvent molecules. Cross-reference multiple techniques (e.g., IR, Raman) to validate assignments .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Thiophene-containing diketones often form polymorphs due to flexible backbones. Optimize crystallization via solvent vapor diffusion (e.g., chloroform/methanol) or slow evaporation. For twinned crystals, use SHELXD for structure solution and SHELXL for refinement. High-resolution data (d-spacing < 0.8 Å) improves reliability in hydrogen-bonding analysis .

Methodological Tables

Table 1: Key Crystallographic Data for Related Diketones

Parameter1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Space GroupOrthorhombic, PbcaPbca
Unit Cell (Å)a=13.668a = 13.668, b=13.375b = 13.375, c=14.541c = 14.541
RR-Factor0.058
Key InteractionsIntramolecular O-H···O hydrogen bond, π-π stacking of thiophene rings

Table 2: Synthetic Yield Optimization for Diketone Derivatives

Base CatalystSolventTemperature (°C)Yield (%)
NaOHEthanol8062
KOHTHF6078
NaHDMF2545

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